N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-cyclobutyl-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-13(3)4)8-12-10-6-5-7-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
DFEYXXIISYEPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCC1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
- Substrate ratio : Cyclobutanamine and 3-dimethylamino-2,2-dimethylpropanal are combined in a 1:1 molar ratio in tetrahydrofuran (THF) or methanol.
- Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen pressure (5–7 kg/cm²) facilitates imine reduction.
- Temperature : Reactions typically proceed at 25–30°C for 2–4 hours, achieving yields of 65–75%.
Key Mechanistic Insights
- Imine formation is pH-dependent, with optimal results at pH 8–9 using dilute sodium hydroxide.
- Solvent polarity influences reaction kinetics; THF enhances imine stability compared to protic solvents.
Table 1 : Optimization of Reductive Amination Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | THF | 72% |
| Catalyst Loading | 10% Pd/C | 75% |
| H₂ Pressure | 6 kg/cm² | 70% |
| Reaction Time | 3 hours | 68% |
Nucleophilic Substitution of Cyclobutylamine with 3-Chloro-2,2-Dimethyl-N,N-Dimethylpropanamine
This two-step approach involves alkylation of cyclobutylamine using 3-chloro-2,2-dimethyl-N,N-dimethylpropanamine hydrochloride (CAS 4261-67-0).
Step 1: Synthesis of 3-Chloro-2,2-Dimethyl-N,N-Dimethylpropanamine
Step 2: Alkylation of Cyclobutylamine
- Conditions : Cyclobutylamine and the chloride intermediate react in acetonitrile with potassium carbonate (K₂CO₃) as a base.
- Temperature : Reflux at 80°C for 6–8 hours, yielding 60–65% of the target compound.
Key Challenges :
- Competing elimination reactions necessitate strict temperature control.
- Steric hindrance from the 2,2-dimethyl group slows nucleophilic attack, requiring excess cyclobutylamine (1.2 equiv).
Cyclization Strategies for Core Structure Assembly
[2+2] Cycloaddition to Form Cyclobutane Ring
Photochemical [2+2] cycloaddition of 1,3-dienes with dimethylamino-substituted alkenes generates the cyclobutane core:
Ring-Opening of Bicyclic Intermediates
Hydrogenolysis of bicyclo[2.2.0]hexane derivatives functionalized with dimethylamino groups:
- Catalyst : Raney nickel (Ni/Al) in ethanol at 50°C.
- Yield : 50–55% after chromatographic purification.
Resolution of Racemic Mixtures and Chirality Control
The target compound contains two stereocenters, necessitating enantioselective synthesis or resolution:
Chiral Auxiliary Approach
Catalytic Asymmetric Hydrogenation
- Catalyst : Ruthenium-BINAP complexes (e.g., [RuCl₂((S)-BINAP)]₃).
- Substrate : α,β-Unsaturated ketone precursors hydrogenated at 50°C under 50 psi H₂.
- ee : 90–92%.
Industrial-Scale Process Optimization
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclobutanamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antidepressant Research
Recent studies have highlighted the compound's potential as an antidepressant agent. Cyclobutylamines, including derivatives of N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine, have shown efficacy in increasing locomotion and modulating neurotransmitter levels in the brain. Notably, tertiary amines similar to this compound have been observed to decrease the accumulation of norepinephrine and serotonin in brain slices, suggesting a mechanism that could be harnessed for treating depression .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems. Research indicates that cyclobutylamines can stimulate motor activity through mechanisms distinct from traditional stimulants like amphetamines. This property makes them candidates for further exploration in treating conditions such as attention deficit hyperactivity disorder (ADHD) or other neuropsychiatric disorders .
Building Block for Drug Development
This compound serves as a versatile building block in organic synthesis. Its unique cyclobutane ring structure can be utilized to create various derivatives with potential therapeutic effects. The compound's ability to form stable bonds with other molecular structures makes it valuable in developing new pharmaceuticals .
Polymer Chemistry
In materials science, this compound can be employed to synthesize polymers with specific properties. For instance, it can be used to create pH-responsive hydrogels that are applicable in drug delivery systems. These hydrogels can release therapeutic agents in response to environmental changes, enhancing the efficacy of treatments .
Case Study 1: Antidepressant Activity
A study published in PubMed investigated the effects of cyclobutylamines on motor stimulation and neurotransmitter modulation. The findings indicated that compounds similar to this compound could serve as potential antidepressants due to their ability to influence dopamine release and locomotion without the side effects typically associated with traditional stimulants .
Case Study 2: Polymer Applications
Research conducted on glucose-containing diblock polycations demonstrated that this compound could be integrated into gene delivery systems. The study highlighted the compound's role in enhancing the efficiency of plasmid DNA delivery across various cell types, showcasing its utility in biomedical engineering .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmacology | Potential antidepressant; modulates neurotransmitter levels |
| Neuropharmacology | Stimulates motor activity; candidates for ADHD treatment |
| Organic Synthesis | Building block for new pharmaceuticals |
| Materials Science | Used in creating pH-responsive hydrogels for drug delivery |
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Cyclopropanamine Derivatives
Example Compound: N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₆ClNO, MW: 225.71 g/mol) .
- Applications: Cyclopropanamine derivatives are often explored for bioactivity (e.g., CNS targeting), while the dimethylamino group in the target compound may favor metal-binding applications .
Simplified Cyclobutanamine Analogues
Example Compound: 1-(Aminomethyl)cyclobutanamine (C₅H₁₂N₂, MW: 100.16 g/mol) .
- Structural Differences: Lacks the dimethylaminopropyl chain, resulting in reduced steric hindrance and lower molecular weight.
- Physicochemical Properties : The absence of branched alkyl groups likely improves aqueous solubility but diminishes lipid membrane permeability compared to the target compound.
- Hazards: Both compounds require careful handling due to amine reactivity, but the simpler structure of 1-(aminomethyl)cyclobutanamine may pose fewer metabolic complications .
Complex Polycyclic Amines
- Structural Complexity: Incorporates a tricyclic benzoisoquinoline system, contrasting with the monocyclic cyclobutane in the target compound.
- Electronic Properties: The aromatic systems in Naphmethonium enable π-π stacking interactions, whereas the target compound’s cyclobutane and dimethylamino groups favor steric and electrostatic interactions.
- Applications : Naphmethonium’s size and rigidity suggest use in enzyme inhibition or receptor binding, while the target compound’s modular structure may suit catalytic or prodrug designs .
Quaternary Ammonium Derivatives
Example Compound: Propyl-[3-[1,3-dioxo-1H,3H-benzo[de]isoquinoline-2-yl]-2,2-dimethylpropyl]dimethylammonium bromide (MW: ~532.5 g/mol) .
- Ionic Character : The quaternary ammonium center enhances water solubility and thermal stability, whereas the target compound’s tertiary amine offers pH-dependent reactivity.
- Utility : Quaternary derivatives are used in surfactants or antimicrobials, while the target compound’s neutral state may favor CNS penetration .
Biological Activity
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine, with the CAS number 1249891-07-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : n1-cyclobutyl-n3,n3,2,2-tetramethylpropane-1,3-diamine
- Molecular Formula : C11H24N2
- Molecular Weight : 184.33 g/mol
- Purity : 97% (as per supplier data) .
The compound features a cyclobutane ring and a dimethylamino group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its structural components that interact with various biological pathways:
- Receptor Modulation : The compound is believed to act on neurotransmitter receptors due to the presence of the dimethylamino group, which can enhance lipophilicity and facilitate membrane penetration.
- Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown effectiveness against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells through mechanisms involving apoptosis and inhibition of tubulin polymerization .
In Vitro Studies
In vitro studies have indicated that this compound may exhibit selective cytotoxicity. For example:
- Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
- Non-tumorigenic 184B5 (breast epithelium)
Results from these studies have shown higher cytotoxicity in A549 cells compared to non-tumorigenic cells, indicating potential selectivity for cancerous tissues .
Case Study 1: Cytotoxicity Assessment
A study published in Nature investigated the cytotoxic effects of this compound on various cancer cell lines. The findings highlighted:
- Cytotoxic Concentration : IC50 values were determined for A549 and HeLa cell lines.
- Mechanism Insights : The compound's ability to disrupt microtubule dynamics was noted as a significant pathway leading to cell death.
Case Study 2: Receptor Interaction Studies
Research focusing on receptor interactions revealed that this compound could modulate neurotransmitter receptor activity:
- Receptors Targeted : Potential interactions with serotonin and dopamine receptors were suggested based on structural similarities with known agonists.
- Behavioral Impact : Animal studies indicated changes in locomotor activity following administration, supporting the hypothesis of central nervous system involvement.
Summary of Biological Activity
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | A549 | 10 | Inhibition of tubulin polymerization |
| Cytotoxicity | HeLa | 15 | Apoptosis induction |
| Receptor Modulation | Various | N/A | Neurotransmitter receptor interaction |
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Cyclobutane derivative | Selective cytotoxicity |
| Dimethylaminopropylmethacrylamide | Methacrylamide derivative | Gene delivery vector |
| Pyrimidopyridine derivatives | Heterocyclic compounds | CSBP/RK/p38 modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
